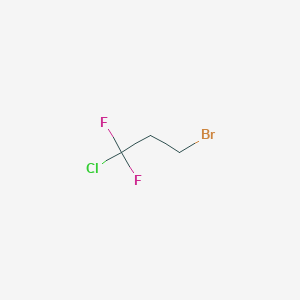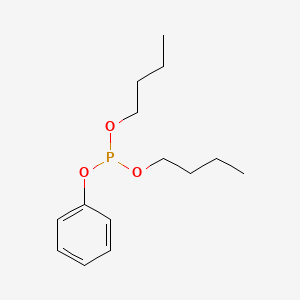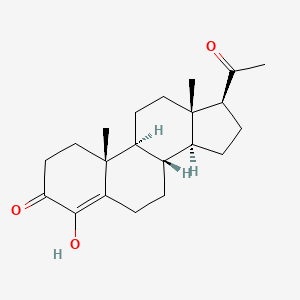
4-Hydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. This reaction is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2) . The process involves several steps, including oxidation, reduction, and epoxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation processes, where specific microorganisms are employed to hydroxylate progesterone at the 11β position .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoprogesterone.
Reduction: Formation of 11β-hydroxyprogesterone derivatives.
Substitution: Introduction of different functional groups at the 11β position.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or organometallic compounds.
Major Products:
Oxidation: 11-Ketoprogesterone.
Reduction: Various 11β-hydroxyprogesterone derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypregn-4-ene-3,20-dione involves its interaction with specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and subsequent physiological responses .
Comparison with Similar Compounds
11α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
21-Hydroxyprogesterone: Known for its role in the biosynthesis of corticosteroids.
17α-Hydroxyprogesterone: A precursor in the biosynthesis of cortisol and androgens.
Uniqueness: 4-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 11β position, which imparts distinct biological activities compared to other hydroxylated progesterone derivatives .
Properties
CAS No. |
650-66-8 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-4-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)14-6-7-15-13-4-5-17-19(24)18(23)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16,24H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |
InChI Key |
DXNJBNPIVVOILB-QCGOMIHKSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
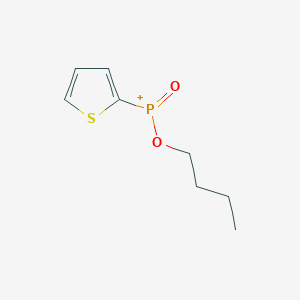
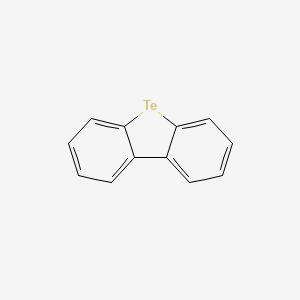
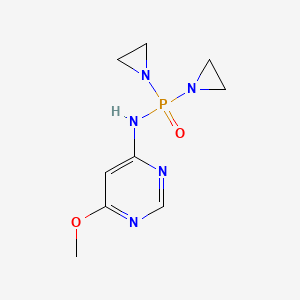
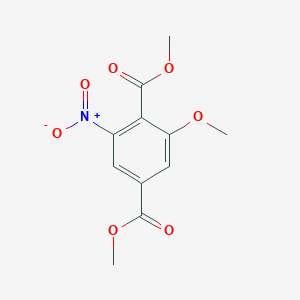
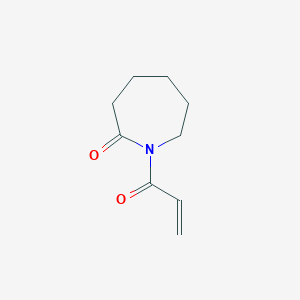
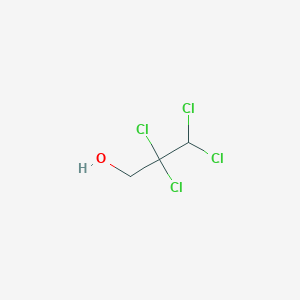
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)


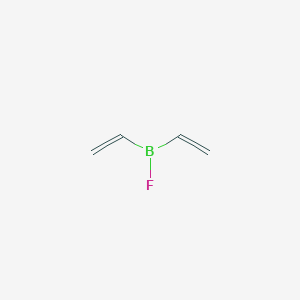
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
